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Compound Focus: Fruquintinib

CAS No.: 1194506-26-7

Cat. No.: S528503

Fruquintinib ADME Properties: Quantitative Summary

The table below summarizes the key quantitative ADME parameters of Fruquintinib, synthesized from

population analyses and clinical studies.

Parameter Value Details / Conditions

Absorption

Time to Cmax (Tmax) ~2-3 hours Median (range: 0.5 - 24 hours) [1] [2].

Dose Proportionality Yes Demonstrated over 1-6 mg dose range [3]

[1].

Food Effect No clinically significant Administer with or without food [1].
difference

Proton-Pump Inhibitor 60.7% decrease Not considered clinically meaningful for

(PPI) Effect on overall exposure [3].

Absorption Rate

Distribution
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Parameter Value Details /| Conditions

Apparent Volume of ~46 L [1] Increases with body weight [3].
Distribution (V/F)

Plasma Protein Binding ~95% [3] [1]

Metabolism

Primary Metabolite M11 (N-demethylation) Accounts for ~17% of total plasma
radioactivity; potency for VEGFR-2 is 10
times lower than parent drug [3] [4].

Metabolite-to-Parent 0.3 (at steady state) [3]

AUC ratio

Major CYP Enzymes CYP3A (highest contribution),  Also involves non-CYP450 systems

Involved CYP2C8, CYP2C9, CYP2C19 (sulfation, glucuronidation) [3] [1].

[4] [1] [2]
Excretion
Mean Elimination Half- 42-43.2 hours [3] [1]

Life (Parent)

Mean Elimination Half- 54 hours [3] [9]

Life (M11)

Recovery in Urine ~60% of dose 0.5% as unchanged parent drug [3] [1].
Recovery in Feces ~30% of dose 5% as unchanged parent drug [3] [1].

CYP Enzyme Contribution to Metabolism

The relative contribution of specific Cytochrome P450 enzymes to Fruquintinib's metabolism is detailed in

the table below.
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Enzyme Relative Contribution
CYP3A Primary / Highest [4]
CYP2C8 Minor

CYP2C9 Minor

CYP2C19 Minor

Fruquintinib Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Fruquintinib, based on in vitro and

mass balance studies.

Fruquintinib

Primary Pathway

(CYP208_9_19)

-demethylation

inor Pathways\Oxidation, Hydrolysis

Glucuronidation/Sulfation

ajor Circulating Metabolite

Excretion

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12314110/
https://www.smolecule.com/products/s528503?utm_src=pdf-body
https://www.smolecule.com/products/s528503?utm_src=pdf-body
https://www.smolecule.com/products/s528503?utm_src=pdf-body-img
https://www.smolecule.com/products/s528503?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Key Experimental Protocols for ADME Studies

For researchers looking to replicate or design studies on Fruquintinib's ADME profile, here are the core

methodologies from the cited literature.

¢ Population Pharmacokinetic Modeling [3] [5]

o Objective: To characterize interpatient variability and quantify the effects of intrinsic/extrinsic
factors on Fruquintinib and M11 PK.

o Software: NONMEM (version 7.4.3).

o Data: Plasma concentration-time data from 557 subjects across five Phase I/Ib and one Phase
[l (FRESCO-2) study.

o Model Structure: A one-compartment model with first-order absorption, a lag time, and linear
elimination for Fruquintinib, linked to a one-compartment model with linear elimination for
M11.

o Covariate Analysis: A univariate screening process was used to test demographics, organ
function, health status, and concomitant medications (e.g., PPIs).

¢ Drug-Drug Interaction (DDI) Study [4]

o Objective: To evaluate the impact of CYP3A inhibition and induction on Fruquintinib PK.

o Design: A two-part, two-period, fixed-sequence study in healthy subjects.

o Part A (CYP3A Inhibition): Subjects received a single 5 mg dose of Fruquintinib alone
(Period 1), then with itraconazole (200 mg daily) (Period 2).

o Part B (CYP3A Induction): Subjects received a single 5 mg dose of Fruquintinib alone
(Period 1), then with rifampin (600 mg daily) (Period 2).

o PK Sampling: Blood samples were collected over 168 hours post-Fruquintinib dosing in both
periods for non-compartmental analysis.

e Mass Balance and Metabolite Profiling [3] [1]

o Objective: To identify the excretion routes and metabolic pathways.

o Design: A single-dose study in healthy subjects.

o Procedure: Administration of a 5 mg radiolabeled ([**C]) Fruquintinib dose.

o Sample Collection: Total collection of urine and feces over 96-240 hours.

o Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure total
radioactivity and identify the chemical structure of metabolites.

Key Takeaways for Drug Development
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e Consistent Dosing: The population PK analysis supports a standard 5 mg starting dose without
need for adjustment for age, sex, race, mild hepatic impairment, or mild to moderate renal impairment
[3] [6].

¢ Manageable Drug Interactions: Coadministration with potent CYP3A inducers (e.g., rifampin)
should be avoided due to a 65% reduction in Fruquintinib exposure. No dose adjustment is needed
with CYP3A inhibitors [4].

¢ High Selectivity Advantage: Fruquintinib's high selectivity for VEGFR-1, -2, and -3 minimizes off-
target toxicity, making it a favorable candidate for combination therapies [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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